molecular formula C19H17NO2 B2895613 4-Phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid CAS No. 353495-27-9

4-Phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid

Cat. No. B2895613
M. Wt: 291.35
InChI Key: IXBKINLVVQKXHR-UHFFFAOYSA-N
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Description

The closest compound I found is "8-Nitro-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline" . It’s a solid substance stored in a dark place, sealed in dry, at 2-8°C .


Molecular Structure Analysis

The molecular structure of the related compound “8-Nitro-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline” is given by the InChI code: 1S/C18H16N2O2/c21-20(22)13-9-10-17-16(11-13)14-7-4-8-15(14)18(19-17)12-5-2-1-3-6-12/h1-7,9-11,14-15,18-19H,8H2 .


Chemical Reactions Analysis

Ozonation of N-acyl-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline gave stable ozonides .


Physical And Chemical Properties Analysis

The related compound “8-Nitro-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline” has a molecular weight of 292.34 .

Scientific Research Applications

Photophysical Properties and Fluorophore Applications

  • Excited-State Intramolecular Proton Transfer (ESIPT) Inspired Azole-Quinoline Based Fluorophores : The synthesis of quinoline derivatives that exhibited dual emissions and large Stokes shifts in their emission patterns was explored. These compounds' emission properties were influenced by solvent polarity, and they demonstrated thermal stability up to 300°C, suggesting potential applications in fluorescent probes and materials science (Padalkar & Sekar, 2014).

Synthesis Methods for Novel Compounds

  • Iodine-mediated Electrophilic and Regioselective Ring Closure : A method for synthesizing 5-iodopyrrolo[1,2-a]quinolines and 5-iodoindolo[1,2-a]quinolines was developed. This technique is advantageous for functional group diversification on the quinoline nucleus, which is crucial for assessing structural and biological activity (Verma et al., 2011).

Drug Discovery and Molecular Docking Studies

  • Amino- and Fluoro-substituted Quinoline-4-carboxylic Acid Derivatives : Research focused on synthesizing compounds with potential anticancer activity. These compounds were synthesized using microwave irradiation and conventional heating methods, demonstrating advantages in reaction time and yield. Several compounds showed significant anticancer activity, highlighting the therapeutic potential of quinoline derivatives in oncology (Bhatt et al., 2015).

Safety And Hazards

The related compound “8-Nitro-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline” has the following hazard statements: H302-H315-H319 . It’s recommended to handle it with care and follow the precautionary statements: P501-P270-P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313-P301+P312+P330 .

properties

IUPAC Name

4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c21-19(22)16-11-5-10-15-13-8-4-9-14(13)17(20-18(15)16)12-6-2-1-3-7-12/h1-8,10-11,13-14,17,20H,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBKINLVVQKXHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C=CC=C3C(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid

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